4-benzoyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide
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Overview
Description
4-benzoyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide is a complex organic compound that features a benzamide core with additional functional groups, including a pyridine and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the pyridine and pyrazole rings through various coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives.
Scientific Research Applications
4-benzoyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Medicine: This compound has potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, blocking of receptor sites, or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-4-yl)benzamide: Shares the benzamide and pyridine components but lacks the pyrazole ring.
4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrazol-1-yl)ethyl)benzamide: Similar structure but with different functional groups.
Uniqueness
4-benzoyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-benzoyl-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2/c29-23(19-4-2-1-3-5-19)20-6-8-21(9-7-20)24(30)26-14-15-28-17-22(16-27-28)18-10-12-25-13-11-18/h1-13,16-17H,14-15H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJXDXWVPBHCNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NCCN3C=C(C=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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